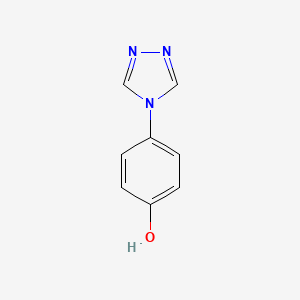

4-(4H-1,2,4-triazol-4-yl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(1,2,4-triazol-4-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c12-8-3-1-7(2-4-8)11-5-9-10-6-11/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIBPDWQKLGLSLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=NN=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649436 | |

| Record name | 4-(4H-1,2,4-Triazol-4-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98581-86-3 | |

| Record name | 4-(4H-1,2,4-Triazol-4-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4H-1,2,4-Triazol-4-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(4H-1,2,4-triazol-4-yl)phenol (CAS: 98581-86-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 4-(4H-1,2,4-triazol-4-yl)phenol, a heterocyclic compound of interest in medicinal chemistry.

Core Physicochemical Properties

This compound is a small molecule featuring a phenol group attached to a 1,2,4-triazole ring. Its chemical structure and key properties are summarized below.

| Property | Value | Source |

| CAS Number | 98581-86-3 | [1] |

| Molecular Formula | C₈H₇N₃O | [1] |

| Molecular Weight | 161.16 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | C1=CC(=CC=C1N2C=NN=C2)O | [1] |

| InChI Key | RIBPDWQKLGLSLS-UHFFFAOYSA-N | [1] |

Synthesis and Characterization

A documented method for the synthesis of this compound involves a hydrothermal reaction.[2]

Experimental Protocol: Hydrothermal Synthesis[2]

Materials:

-

p-Aminophenol

-

Diformylhydrazine

-

Dimethylformamide (DMF)

Procedure:

-

Combine equimolar amounts of p-aminophenol and diformylhydrazine in dimethylformamide (DMF).

-

Seal the reaction mixture in a suitable vessel for hydrothermal synthesis.

-

Heat the mixture under hydrothermal conditions to facilitate the cyclization reaction.

-

After the reaction is complete, cool the vessel to room temperature.

-

Isolate the product, this compound.

-

The resulting compound can be further purified, and its crystal structure can be determined using techniques such as FT-IR spectroscopy, NMR, elemental analysis, and single-crystal X-ray diffraction.[2]

A similar hydrothermal method has been employed for the synthesis of the regioisomer, 2-(4H-1,2,4-triazol-4-yl)phenol, by reacting o-aminophenol with diformylhydrazine.[3]

Synthesis Workflow

Caption: Hydrothermal synthesis and characterization workflow.

Spectroscopic Data

Potential Biological Activities and Experimental Protocols

The 1,2,4-triazole moiety is a well-established pharmacophore present in numerous therapeutic agents with a wide range of biological activities.[6] While specific biological data for this compound is limited, the broader class of 1,2,4-triazole derivatives has demonstrated significant potential in several key areas.

Antimicrobial and Antifungal Activity

1,2,4-triazole derivatives are known for their potent antimicrobial and antifungal properties.[7]

Experimental Protocol: Agar Well Diffusion Method This method is a standard preliminary screening technique for antimicrobial activity.

-

Prepare a solidified agar plate inoculated with a target microbial strain (e.g., Staphylococcus aureus for antibacterial testing or Candida albicans for antifungal testing).

-

Create wells in the agar using a sterile borer.

-

Add a solution of the test compound (this compound dissolved in a suitable solvent like DMSO) to the wells.

-

Include positive (a known antibiotic or antifungal) and negative (solvent alone) controls.

-

Incubate the plates under appropriate conditions for microbial growth.

-

Measure the diameter of the zone of inhibition around each well, which indicates the extent of antimicrobial activity.

Antioxidant Activity

The phenolic group in this compound suggests potential antioxidant properties. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging ability of a compound.[8]

Experimental Protocol: DPPH Radical Scavenging Assay [8]

-

Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol).

-

Prepare various concentrations of the test compound.

-

Mix the DPPH solution with the test compound solutions.

-

Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

A decrease in absorbance indicates radical scavenging activity. Calculate the percentage of inhibition and the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals). Ascorbic acid is often used as a standard reference.

Antioxidant Activity Logic

Caption: DPPH radical scavenging mechanism.

Anticancer Activity

Many 1,2,4-triazole derivatives have been investigated for their potential as anticancer agents.[9] The MTT assay is a widely used colorimetric assay to assess cell viability and, by extension, the cytotoxic effects of a compound on cancer cell lines.

Experimental Protocol: MTT Assay

-

Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubate the plate to allow viable cells to metabolize the MTT into a purple formazan product.

-

Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (around 570 nm).

-

The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability and the IC₅₀ value.

Signaling Pathways

While no specific signaling pathways have been elucidated for this compound, the biological activities of other triazole derivatives are known to be mediated through various mechanisms. For example, antifungal triazoles often target the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi. Anticancer triazoles may act through diverse pathways, including the inhibition of specific kinases or the induction of apoptosis. Further research is required to determine the precise mechanism of action for this compound.

Conclusion

This compound is a readily synthesizable compound with a chemical scaffold that suggests a range of potential biological activities. The presence of both a phenol and a 1,2,4-triazole moiety makes it an attractive candidate for further investigation in drug discovery programs, particularly in the areas of antimicrobial, antioxidant, and anticancer research. The experimental protocols outlined in this guide provide a foundation for the biological evaluation of this and related compounds. Future studies should focus on obtaining detailed spectroscopic data and exploring its specific mechanisms of action to fully elucidate its therapeutic potential.

References

- 1. This compound | C8H7N3O | CID 25239502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Characterization of crystal structure of 4-(4H-1,2,4-Triazol-4-yl) phenol prepared by hydrothermal method [ijcm.du.ac.ir]

- 3. 2-(4H-1,2,4-Triazol-4-yl)phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. japsonline.com [japsonline.com]

- 9. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of 4-(4H-1,2,4-triazol-4-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-(4H-1,2,4-triazol-4-yl)phenol, a heterocyclic compound of interest in medicinal chemistry. The document details its synthesis, spectroscopic and crystallographic characteristics, and thermal behavior. While specific experimental data for some properties of the title compound are not publicly available, this guide compiles existing information and provides data from closely related analogs to offer a thorough profile. Additionally, potential biological activities are discussed, with a focus on the Keap1-Nrf2 signaling pathway, a key regulator of cellular antioxidant responses, which may be modulated by phenolic 1,2,4-triazole derivatives. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Chemical Identity and Computed Properties

This compound is a molecule that integrates a phenol ring with a 1,2,4-triazole moiety. This combination of a hydrogen-bonding donor (phenolic hydroxyl group) and a heterocyclic system with multiple nitrogen atoms suggests its potential for diverse intermolecular interactions, which are crucial for biological activity.

| Property | Value | Source |

| Molecular Formula | C₈H₇N₃O | PubChem[1] |

| Molecular Weight | 161.16 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 98581-86-3 | ChemScene[2] |

| Topological Polar Surface Area (TPSA) | 50.9 Ų | PubChem[1] |

| logP (computed) | 0.9729 | ChemScene[2] |

| Hydrogen Bond Donors | 1 | ChemScene[2] |

| Hydrogen Bond Acceptors | 4 | ChemScene[2] |

| Rotatable Bonds | 1 | ChemScene[2] |

Synthesis

The primary reported method for the synthesis of this compound is a hydrothermal reaction.[3]

Hydrothermal Synthesis

This method involves the reaction of diformylhydrazine with p-aminophenol in a suitable solvent under elevated temperature and pressure.

Experimental Protocol (General)

A mixture of diformylhydrazine and p-aminophenol is dissolved in dimethylformamide (DMF) within a Teflon-lined stainless steel autoclave. The sealed vessel is then heated to a specific temperature and maintained for a set duration to allow the cyclization and formation of the triazole ring. After cooling, the product can be isolated, washed, and purified, typically by recrystallization. While a detailed, step-by-step protocol for this specific compound is not available, a similar procedure for the synthesis of the isomeric 2-(4H-1,2,4-triazol-4-yl)phenol involves reacting diformylhydrazine and o-aminophenol at 443 K for 2 days.[4]

Caption: Hydrothermal synthesis workflow.

Spectroscopic and Crystallographic Data

The structural characterization of this compound has been reported using various analytical techniques.[3]

Mass Spectrometry

While a full mass spectrum is not available, the most prominent peaks have been documented.

| m/z Value | Relative Intensity |

| 52 | Top Peak |

| 39 | 2nd Highest |

| 53 | 3rd Highest |

NMR Spectroscopy

Specific ¹H and ¹³C NMR spectral data for this compound are not available in the reviewed literature. However, the expected chemical shifts can be inferred from related structures. For instance, in many 4-substituted-4H-1,2,4-triazoles, the two equivalent protons on the triazole ring typically appear as a singlet in the aromatic region of the ¹H NMR spectrum. The protons of the phenol ring would exhibit a characteristic splitting pattern for a 1,4-disubstituted benzene.

Experimental Protocol (General for NMR)

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample is dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) used as an internal standard.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions for this compound would include:

-

O-H stretch: A broad band characteristic of the phenolic hydroxyl group.

-

C-H stretch: Peaks corresponding to the aromatic C-H bonds.

-

C=N and C=C stretching: Absorptions from the triazole and phenyl rings.

-

N-N stretching: Vibrations associated with the triazole ring.

X-ray Crystallography

The crystal structure of this compound has been determined by single-crystal X-ray diffraction.[3]

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 10.9373(15) |

| b (Å) | 7.4539(10) |

| c (Å) | 18.530(3) |

| Z | 8 |

The crystal structure reveals the presence of various supramolecular interactions, including hydrogen bonding and π-π stacking, which contribute to the formation of a three-dimensional network.[3]

Thermal and Physical Properties

Thermal Analysis (TGA/DSC)

Specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound are not available. However, studies on other 1,2,4-triazole derivatives show that they generally possess good thermal stability. For example, some derivatives are stable up to 200°C. Thermal decomposition often occurs in a single step.

Experimental Protocol (General for TGA/DSC)

TGA and DSC analyses are typically performed on a thermal analyzer under a nitrogen atmosphere. The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range to determine its thermal stability and phase transitions.

Solubility

Quantitative solubility data for this compound in various solvents are not well-documented. Based on its structure, it is expected to have some solubility in polar organic solvents. The parent 1H-1,2,4-triazole is reported to be soluble in water, ethanol, and methanol.

Potential Biological Activity and Signaling Pathways

1,2,4-triazole derivatives are known to exhibit a wide range of biological activities, including antifungal, antibacterial, anticancer, and antioxidant effects. The phenolic moiety in this compound suggests that it may possess antioxidant properties. Phenolic compounds are known to modulate cellular signaling pathways involved in the response to oxidative stress, such as the Keap1-Nrf2 pathway.

The Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a critical regulator of cellular defense against oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, inducing their expression.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 4-(4H-1,2,4-triazol-4-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 4-(4H-1,2,4-triazol-4-yl)phenol. The document synthesizes crystallographic data, spectroscopic analysis, and computational insights, presenting them in a structured format for researchers in chemistry and drug development.

Molecular Structure and Spectroscopic Data

This compound, with the chemical formula C₈H₇N₃O, is an aromatic heterocyclic compound.[1][2] Its structure consists of a phenol ring linked to a 1,2,4-triazole ring at the N4 position.

Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction.[3] The compound crystallizes in the orthorhombic system with the space group Pbca.[3] The crystal structure is stabilized by a network of supramolecular interactions, including hydrogen bonding and π-π stacking, which contribute to the formation of a three-dimensional network.[3]

Table 1: Crystal Data and Structure Refinement for this compound [3]

| Parameter | Value |

| Empirical formula | C₈H₇N₃O |

| Formula weight | 161.16 |

| Temperature | 298 K |

| Wavelength | 0.71073 Å |

| Crystal system | Orthorhombic |

| Space group | Pbca |

| Unit cell dimensions | a = 10.9373(15) Åb = 7.4539(10) Åc = 18.530(3) Å |

| Volume | 1511.1(4) ų |

| Z | 8 |

| Calculated density | 1.417 Mg/m³ |

| Final R indices [I>2σ(I)] | R1 = 0.0682, wR2 = 0.1361 |

| R indices (all data) | R1 = 0.1235, wR2 = 0.1633 |

Note: Detailed bond lengths and angles for this compound are not publicly available in the cited literature. Data from closely related structures, such as 2-(4H-1,2,4-triazol-4-yl)phenol, suggest a dihedral angle between the benzene and triazole rings of approximately 41.74(12)°.[4]

Spectroscopic Data

Conformation and Computational Analysis

Computational studies, such as those employing Density Functional Theory (DFT), are valuable for understanding the conformational preferences and electronic properties of molecules like this compound. While specific DFT studies for this exact molecule are not published, research on similar triazole derivatives provides a framework for such analysis.[6][7] These studies can elucidate the dihedral angle between the two rings, bond lengths, bond angles, and the electronic distribution within the molecule.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via a hydrothermal method.[3]

Protocol:

-

A mixture of diformylhydrazine and p-aminophenol is prepared in dimethylformamide (DMF).

-

The reaction mixture is sealed in a Teflon-lined stainless steel autoclave.

-

The autoclave is heated to a specified temperature and maintained for a set duration to allow the hydrothermal reaction to proceed.

-

After cooling to room temperature, the resulting solid product is collected.

-

The product is purified, for example, by recrystallization, to yield pure this compound.

Caption: Hydrothermal synthesis workflow for this compound.

Potential Biological Activity and Signaling Pathway Involvement

While direct biological studies on this compound are limited, the 1,2,4-triazole scaffold is a known pharmacophore present in numerous compounds with a wide range of biological activities, including antifungal, anticancer, and anti-inflammatory properties.

Notably, several small molecules containing the 1,2,4-triazole and a substituted phenyl moiety have been investigated as inhibitors of receptor tyrosine kinases (RTKs), such as c-Met.[8][9][10] The c-Met signaling pathway plays a crucial role in cell proliferation, migration, and survival, and its aberrant activation is implicated in various cancers.[9] The phenol group of this compound could potentially interact with the hinge region of the c-Met kinase domain, a common binding mode for type I kinase inhibitors.[9]

Caption: Hypothetical inhibition of the c-Met signaling pathway by this compound.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | C8H7N3O | CID 25239502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Characterization of crystal structure of 4-(4H-1,2,4-Triazol-4-yl) phenol prepared by hydrothermal method [ijcm.du.ac.ir]

- 4. 2-(4H-1,2,4-Triazol-4-yl)phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of Potent, Selective Triazolothiadiazole-Containing c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure of 4-(4H-1,2,4-triazol-4-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 4-(4H-1,2,4-triazol-4-yl)phenol, a triazole aromatic compound. The information presented herein is compiled from crystallographic studies and is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and drug development.

Core Crystallographic and Structural Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction.[1] The compound crystallizes in an orthorhombic system with the space group Pbca.[1] The crystal structure is stabilized by a network of intermolecular interactions, including hydrogen bonding and π-π stacking, which contribute to the formation of a three-dimensional supramolecular assembly.[1]

Crystallographic Data

The following table summarizes the key crystallographic data for this compound.[1]

| Parameter | Value |

| Chemical Formula | C₈H₇N₃O |

| Formula Weight | 161.16 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a | 10.9373(15) Å |

| b | 7.4539(10) Å |

| c | 18.530(3) Å |

| α, β, γ | 90° |

| Volume | 1511.1(4) ų |

| Z | 8 |

| Temperature | 298 K |

| R1 | 0.0682 |

| wR2 | 0.1361 |

Bond Lengths and Angles

Detailed bond lengths and angles for this compound are not publicly available in the referenced literature. Access to the full crystallographic information file (CIF) would be required for a comprehensive table of these parameters.

Experimental Protocols

The following sections detail the methodologies for the synthesis, crystallization, and structural determination of this compound.

Synthesis and Crystallization

The synthesis of this compound is achieved through a hydrothermal reaction.[1]

Materials:

-

Diformylhydrazine

-

p-Aminophenol

-

Dimethylformamide (DMF)

Procedure:

-

Diformylhydrazine and p-aminophenol are reacted in dimethylformamide (DMF).[1]

-

The reaction is carried out under hydrothermal conditions.[1]

-

The resulting product, this compound, is obtained as crystals suitable for single-crystal X-ray diffraction.[1]

Single-Crystal X-ray Diffraction

The determination of the crystal structure was performed using single-crystal X-ray diffraction.[1]

Instrumentation:

-

A single-crystal X-ray diffractometer was used for data collection.

Procedure:

-

A suitable single crystal of this compound was mounted on the diffractometer.

-

Crystallographic data were collected at a temperature of 298 K.[1]

-

The crystal structure was solved by direct methods.[1]

-

The structure was then refined by full-matrix least-squares methods.[1]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis and structural analysis of this compound.

References

Synthesis and Characterization of 4-(4H-1,2,4-triazol-4-yl)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 4-(4H-1,2,4-triazol-4-yl)phenol. This molecule is of significant interest within medicinal chemistry due to the established broad-spectrum biological activities of the 1,2,4-triazole scaffold. This document details the experimental protocol for its synthesis, presents its key characterization data in a structured format, and discusses the potential biological relevance of this class of compounds.

Introduction

The 1,2,4-triazole nucleus is a prominent feature in a multitude of pharmacologically active agents, demonstrating a wide array of biological activities including antifungal, antibacterial, anticancer, antiviral, and anti-inflammatory properties[1]. The unique structural and electronic properties of the triazole ring allow it to act as a stable scaffold and engage in various biological interactions. The incorporation of a phenol moiety introduces a hydroxyl group that can participate in hydrogen bonding, a critical interaction in many biological systems. This guide focuses on the synthesis of this compound, a derivative that combines these two important pharmacophores.

Synthesis of this compound

The synthesis of this compound is achieved through the reaction of p-aminophenol with diformylhydrazine. This reaction proceeds under hydrothermal conditions using dimethylformamide (DMF) as a solvent[2]. A plausible reaction mechanism involves the initial condensation of the amine group of p-aminophenol with the formyl groups of diformylhydrazine, followed by cyclization to form the 1,2,4-triazole ring.

Experimental Protocol

The following protocol is based on established methods for the synthesis of similar hydroxyphenyl-triazole derivatives[3].

Materials:

-

p-Aminophenol

-

Diformylhydrazine

-

Dimethylformamide (DMF)

-

Deionized water

-

Ethanol

Equipment:

-

Teflon-lined stainless steel autoclave

-

Furnace or heating mantle with temperature control

-

Magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel)

-

Standard laboratory glassware

Procedure:

-

In a Teflon-lined stainless steel autoclave, combine p-aminophenol (1 equivalent) and diformylhydrazine (1 equivalent).

-

Add a suitable amount of dimethylformamide (DMF) to dissolve the reactants.

-

Seal the autoclave and place it in a furnace.

-

Heat the reaction mixture to 170°C (443 K) and maintain this temperature for 48 hours with continuous stirring[3].

-

After the reaction is complete, allow the autoclave to cool to room temperature (20°C or 293 K)[3].

-

Isolate the crude product by filtration.

-

Wash the isolated solid with hot deionized water followed by hot ethanol to remove any unreacted starting materials and impurities[3].

-

Dry the purified product under vacuum to yield this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed through various analytical techniques.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₈H₇N₃O | [4][5] |

| Molecular Weight | 161.16 g/mol | [4][5] |

| Appearance | Solid | |

| CAS Number | 98581-86-3 | [4] |

| Crystal System | Orthorhombic | [2] |

| Space Group | Pbca | [2] |

Table 1: Physical and Chemical Properties of this compound.

Spectroscopic Data

The spectroscopic data provides detailed structural information about the molecule. The expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry are summarized below.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for confirming the connectivity of atoms in the molecule. The expected chemical shifts are presented in Tables 2 and 3.

| Proton | Chemical Shift (ppm) | Multiplicity |

| Aromatic-OH | 9.5 - 10.5 | Singlet |

| Triazole-H (C-H) | 8.0 - 8.5 | Singlet |

| Aromatic-H (ortho to -OH) | 6.8 - 7.2 | Doublet |

| Aromatic-H (ortho to triazole) | 7.4 - 7.8 | Doublet |

Table 2: Predicted ¹H NMR Spectral Data for this compound.

| Carbon Atom | Chemical Shift (ppm) |

| Aromatic C-OH | 155 - 160 |

| Triazole C-H | 140 - 145 |

| Aromatic C (ipso to triazole) | 130 - 135 |

| Aromatic C-H (ortho to triazole) | 125 - 130 |

| Aromatic C-H (ortho to -OH) | 115 - 120 |

Table 3: Predicted ¹³C NMR Spectral Data for this compound.

3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum reveals the presence of key functional groups. The characteristic absorption bands are listed in Table 4.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Phenol) | 3200 - 3600 | Broad, Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| C=N Stretch (Triazole) | 1600 - 1650 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| C-O Stretch (Phenol) | 1200 - 1260 | Strong |

Table 4: Characteristic FT-IR Absorption Bands for this compound.

3.2.3. Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The expected mass-to-charge ratios (m/z) for the molecular ion and major fragments are shown in Table 5. A common fragmentation pathway for 1,2,4-triazoles involves the loss of a nitrogen molecule (N₂)[6].

| Ion | m/z (Expected) |

| [M]⁺ (Molecular Ion) | 161 |

| [M - N₂]⁺ | 133 |

| [M - HCN]⁺ | 134 |

| [C₆H₅O]⁺ | 93 |

Table 5: Predicted Mass Spectrometry Data for this compound.

Potential Biological Activity and Signaling Pathways

While specific biological studies on this compound are not extensively reported, the 1,2,4-triazole class of compounds is well-known for its potent antifungal activity[1][7][8][9][10]. Many commercially available antifungal drugs, such as fluconazole and itraconazole, feature a 1,2,4-triazole core.

The primary mechanism of action for these antifungal agents involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The nitrogen atom at the 4-position of the triazole ring coordinates to the heme iron atom in the active site of the enzyme, disrupting its function. This leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising the integrity of the fungal cell membrane and inhibiting fungal growth.

Given the structural similarity of this compound to known antifungal triazoles, it is plausible that it may exhibit similar biological activity. Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological targets and signaling pathways affected by this compound.

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Representative Antifungal Mechanism of Action

The following diagram illustrates the generally accepted mechanism of action for antifungal drugs containing a 1,2,4-triazole moiety.

Caption: Representative antifungal mechanism of 1,2,4-triazole compounds.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The synthetic route via the reaction of p-aminophenol and diformylhydrazine is a viable method for obtaining this compound. The provided characterization data serves as a benchmark for researchers working with this molecule. While specific biological data for this compound is limited, its structural features suggest potential as an antifungal agent, operating through the inhibition of lanosterol 14α-demethylase, a well-established target for this class of compounds. Further investigation into the biological activities of this compound is warranted to explore its full therapeutic potential.

References

- 1. jocpr.com [jocpr.com]

- 2. Characterization of crystal structure of 4-(4H-1,2,4-Triazol-4-yl) phenol prepared by hydrothermal method [ijcm.du.ac.ir]

- 3. 2-(4H-1,2,4-Triazol-4-yl)phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. This compound | C8H7N3O | CID 25239502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. isres.org [isres.org]

- 9. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]

An In-depth Technical Guide to 4-(4H-1,2,4-triazol-4-yl)phenol

This technical guide provides a comprehensive overview of 4-(4H-1,2,4-triazol-4-yl)phenol, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. The document details its chemical identity, physicochemical properties, synthesis protocols, and potential therapeutic applications.

Nomenclature and Identification

The compound is systematically named according to IUPAC conventions, and is also known by several synonyms and assigned various chemical identifiers for database tracking.

Table 1: Chemical Identification

| Identifier Type | Value |

| IUPAC Name | 4-(1,2,4-triazol-4-yl)phenol[1] |

| CAS Number | 98581-86-3[1][2] |

| Molecular Formula | C₈H₇N₃O[1][2] |

| PubChem CID | 25239502[1] |

| Synonyms | 4-(4-Hydroxyphenyl)-1,2,4-triazole[2] |

| This compound[1] |

Physicochemical Properties

The key physicochemical properties of this compound have been computationally predicted and are summarized below. These properties are crucial for understanding the compound's behavior in biological systems and for its formulation in potential drug products.

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 161.16 g/mol | [1][2] |

| Topological Polar Surface Area (TPSA) | 50.9 Ų | [1] |

| LogP (octanol-water partition coefficient) | 0.9729 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Rotatable Bonds | 1 | [2] |

Synthesis and Characterization

The synthesis of 1,2,4-triazole derivatives is a significant area of research due to their wide range of biological activities.[3][4][5][6] Several synthetic routes have been developed for this class of compounds.

Hydrothermal Synthesis of this compound

A specific method for the synthesis of this compound involves a hydrothermal reaction.[7]

Experimental Protocol:

-

Reactants: Diformylhydrazine and p-aminophenol are used as starting materials.

-

Solvent: The reaction is carried out in dimethylformamide (DMF).

-

Conditions: The mixture is subjected to hydrothermal conditions.

-

Product: The resulting product is this compound (Compound I).[7]

Characterization:

The crystal structure of the synthesized compound was determined using various analytical techniques:

-

FT-IR spectroscopy

-

NMR spectroscopy

-

Elemental analysis

-

Single-crystal X-ray diffraction[7]

Crystallographic data revealed an orthorhombic system with the space group Pbca. The crystal structure is stabilized by supramolecular interactions, including hydrogen bonding and π-π stacking, which contribute to a three-dimensional network.[7]

General Synthesis of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols

A general method for synthesizing related triazole compounds involves the cyclization of 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides.[3]

Experimental Protocol:

-

Step 1: Formation of Hydrazine-1-carbothioamides: Carboxylic acid hydrazides react with (aryl)isothiocyanates to produce 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides.

-

Step 2: Cyclization: The intermediate undergoes cyclization to form the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol ring.[3]

Biological Activity and Applications in Drug Development

The 1,2,4-triazole nucleus is a key pharmacophore in a multitude of clinically used drugs, exhibiting a broad spectrum of pharmacological activities including antifungal, anticancer, antiviral, and anti-inflammatory properties.[4][5][6]

Steroid Sulfatase (STS) Inhibition

Derivatives of the closely related 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol have been developed as potent inhibitors of steroid sulfatase (STS).[8][9] STS is a critical enzyme in the biosynthesis of active estrogens from inactive steroid sulfates like estrone-3-sulfate (E1S).[8] In hormone-dependent breast cancers, inhibiting STS can reduce the availability of estrogens that fuel tumor growth.[8]

The most active compounds in these studies demonstrated STS inhibitory potency in the nanomolar range, with some showing significantly improved activity compared to the reference inhibitor, Irosustat.[8] In vivo studies in mouse models of mammary gland cancer showed that these compounds could induce significant tumor growth inhibition without apparent toxicity.[8]

Broad-Spectrum Biological Potential

The 1,2,4-triazole scaffold is associated with a wide array of biological activities, making it a "privileged structure" in medicinal chemistry. Research has demonstrated the potential of various derivatives as:

-

Antifungal Agents: Triazole-based drugs like fluconazole are well-established antifungals that inhibit the biosynthesis of ergosterol, a key component of fungal cell membranes.[4][10]

-

Anticancer Agents: Besides STS inhibition, other triazole derivatives have shown promise as anticancer agents through different mechanisms.[4][11]

-

Antibacterial and Antimicrobial Agents: Numerous studies have reported the synthesis of 1,2,4-triazole derivatives with significant activity against various bacterial and microbial strains.[3][5][12]

-

Antiviral Agents: The triazole core is present in antiviral drugs, and research continues to explore new derivatives for this application.[4][5]

References

- 1. This compound | C8H7N3O | CID 25239502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. mdpi.com [mdpi.com]

- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of crystal structure of 4-(4H-1,2,4-Triazol-4-yl) phenol prepared by hydrothermal method [ijcm.du.ac.ir]

- 8. Development of Sulfamoylated 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol Derivatives as Potent Steroid Sulfatase Inhibitors for Efficient Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of novel 1,2,4-triazole tethered β-hydroxy sulfides as bacterial tyrosinase inhibitors: synthesis and biophysical evaluation through in vitro and in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Analysis of 4-(4H-1,2,4-triazol-4-yl)phenol: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Compound Identity and Structure

Systematic Name: 4-(4H-1,2,4-triazol-4-yl)phenol Molecular Formula: C₈H₇N₃O Molecular Weight: 161.16 g/mol [1] CAS Number: 98581-86-3[1]

The molecular structure consists of a phenol ring substituted at the fourth position with a 4H-1,2,4-triazole ring via a nitrogen atom.

Synthesis and Structural Confirmation

The synthesis of this compound has been reported via a hydrothermal method involving the reaction of p-aminophenol with diformylhydrazine in a dimethylformamide (DMF) solvent.[2] The resulting product was characterized and its crystal structure was confirmed using single-crystal X-ray diffraction.[2] The compound crystallizes in the orthorhombic system with the space group Pbca.[2] While the study confirms the use of FT-IR and NMR spectroscopy for characterization, the specific spectral data were not detailed in the available literature.[2]

Spectroscopic Data of Analogous Compounds

In the absence of specific experimental data for this compound, the following tables present spectroscopic data for structurally related 1,2,4-triazole derivatives. This information can be used to predict the expected spectral characteristics of the target compound.

Table 1: Representative ¹H NMR Spectroscopic Data of 1,2,4-Triazole Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| 4-Amino-4H-1,2,4-triazole derivatives | DMSO-d₆ | 8.25 (s, 2H, Triazole-H), 8.10 (s, 1H, CH=N), 7.35-6.49 (d, 4H, Ar-H), 2.80 (s, 6H, N(CH₃)₂) |

| 5-((styrylsulfonyl)methyl)-4H-1,2,4-triazol-3-amine | CDCl₃/DMSO-d₆ | 12.67 (bs, 1H, NH), 7.81-7.19 (m, 5H, Ar-H), 6.95 (d, 1H, Olefin-H), 5.41 (s, 2H, NH₂), 4.47 (bs, 2H, CH₂) |

| 3,5-Bis(4-bromophenyl)-4-propyl-4H-1,2,4-triazole | CDCl₃ | 7.68 (d, 4H, Ar-H), 7.54 (d, 4H, Ar-H), 4.03 (t, 2H, N-CH₂), 1.41 (sext, 2H, CH₂), 0.63 (t, 3H, CH₃) |

Table 2: Representative ¹³C NMR Spectroscopic Data of 1,2,4-Triazole Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) |

| 4-Amino-4H-1,2,4-triazole derivatives | DMSO-d₆ | 158.0 (N=CH), 150.9 (Ar-C), 147.0 (Triazole-C), 130.0, 123.0, 113.2 (Ar-C), 40.2 (N-CH₃) |

| 5-((styrylsulfonyl)methyl)-4H-1,2,4-triazol-3-amine | CDCl₃/DMSO-d₆ | 164.3, 132.7, 132.2, 118.3 (Aromatic C), 160.9 (Triazole C-5), 157.1 (Triazole C-3), 135.7, 126.3 (Olefin C), 59.8 (CH₂) |

| 3,5-Bis(4-bromophenyl)-4-propyl-4H-1,2,4-triazole | CDCl₃ | 154.8 (Triazole-C), 132.3, 130.4, 126.6, 124.8 (Ar-C), 46.6 (N-CH₂), 23.4 (CH₂), 10.6 (CH₃) |

Table 3: Representative IR Spectroscopic Data of 1,2,4-Triazole Derivatives

| Compound | Sample Prep. | Characteristic Absorption Bands (cm⁻¹) |

| 4-amino-4H-1,2,4-triazole derivatives | KBr | 3097 (Ar C-H), 1640 (C=N), 1529 (C=C), 1433 (N-N), 1159 (C-N) |

| 5-(4-aminophenyl)-4-aryl-4H-1,2,4-triazole-3-thiol | KBr | 3344 (N-H), 2744 (S-H), 1604 (C=N), 1506 (C=C), 1329 (C-N) |

| 3,5-Bis(4-bromophenyl)-4-propyl-4H-1,2,4-triazole | ATR | 2955, 2930, 2869 (C-H), 1468 (C=N), 1401 (C=C), 827 (C-Br) |

Table 4: Representative Mass Spectrometry Data of 1,2,4-Triazole Derivatives

| Compound | Ionization Method | [M+H]⁺ or M⁺ (m/z) |

| 4-Amino-4H-1,2,4-triazole derivatives | ESI-MS | 215 (M⁺) |

| 5-(4-aminophenyl)-4-aryl-4H-1,2,4-triazole-3-thiol | GC-MS | 370 (M⁺) |

| 3,5-Bis(4-bromophenyl)-4-propyl-4H-1,2,4-triazole | HRMS | 419.9701 ([M+H]⁺) |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of 1,2,4-triazole derivatives, based on methodologies reported in the literature.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy A sample of the compound (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

4.2 Infrared (IR) Spectroscopy IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, the KBr pellet method is common, where a small amount of the compound is ground with potassium bromide and pressed into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) may be used, where the solid sample is placed directly on the ATR crystal. Spectra are recorded over a range of 4000-400 cm⁻¹.

4.3 Mass Spectrometry (MS) Mass spectra can be obtained using various ionization techniques. For many triazole derivatives, Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) with electron impact (EI) ionization are suitable. High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion, which confirms the elemental composition.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel compound like this compound.

Caption: A flowchart of the synthesis and spectroscopic analysis process.

References

The Pharmacological Potential of 1,2,4-Triazole Phenol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have led to the development of a vast array of derivatives with a broad spectrum of biological activities. When coupled with a phenol moiety, these derivatives exhibit enhanced potency and diverse mechanisms of action, making them a focal point of contemporary drug discovery efforts. This technical guide provides an in-depth exploration of the biological activities of 1,2,4-triazole phenol derivatives, with a focus on their anticancer, antifungal, antibacterial, and antiviral properties.

Anticancer Activity

Derivatives of 1,2,4-triazole featuring a phenol group have demonstrated significant potential as anticancer agents, operating through various mechanisms to inhibit tumor growth and proliferation.

Mechanism of Action: Tubulin Polymerization Inhibition

A key mechanism through which these compounds exert their anticancer effects is the inhibition of tubulin polymerization.[1][2][3] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis.[2][3] Certain 1,2,4-triazole phenol derivatives have been shown to bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[1]

Quantitative Data: Anticancer Activity

The in vitro cytotoxic activity of various 1,2,4-triazole phenol derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized below.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Indole-based 1,2,4-triazole (Compound 9p) | HeLa | Nanomolar range | [4] |

| Indole-1,2,4-triazole (Compound 12) | HepG2 | 0.23 ± 0.08 | [3] |

| HeLa | 0.15 ± 0.18 | [3] | |

| MCF-7 | 0.38 ± 0.12 | [3] | |

| A549 | 0.30 ± 0.13 | [3] | |

| Indole/1,2,4-triazole hybrid (Compound 7i) | NCI 60 cell line panel | GI50: 1.85 - 5.76 | [5] |

| Diaryl-1,2,4-triazole-caffeic acid hybrid (78j) | A549, Caco-2, PC-3, B16–F10 | 6.78–9.05 | [6] |

| 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole (Compound 17) | MCF-7 | 0.31 | [7] |

| 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole (Compound 22) | Caco-2 | 4.98 | [7] |

| Butane-1,4-dione derivative (10a) | MCF-7 | 6.43 | [8] |

| HeLa | 5.6 | [8] | |

| A549 | 21.1 | [8] | |

| Butane-1,4-dione derivative (10d) | MCF-7 | 10.2 | [8] |

| HeLa | 9.8 | [8] | |

| A549 | 16.5 | [8] |

Signaling Pathway: Tubulin Polymerization and Apoptosis Induction

The inhibition of tubulin polymerization by 1,2,4-triazole phenol derivatives triggers a cascade of events leading to programmed cell death (apoptosis).

Antifungal Activity

1,2,4-Triazole derivatives are renowned for their potent antifungal properties, forming the backbone of several clinically used antifungal drugs. The inclusion of a phenol moiety can further enhance their efficacy.

Mechanism of Action: CYP51 Inhibition

The primary mechanism of antifungal action for these compounds is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[9][10] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By binding to the heme iron atom in the active site of CYP51, 1,2,4-triazole derivatives block the conversion of lanosterol to ergosterol. This leads to the accumulation of toxic sterol intermediates and disrupts the integrity and function of the fungal cell membrane, ultimately inhibiting fungal growth.[9]

Quantitative Data: Antifungal Activity

The minimum inhibitory concentration (MIC) is a key measure of an antifungal agent's potency. The table below summarizes the MIC values of various 1,2,4-triazole derivatives against pathogenic fungal species.

| Compound/Derivative | Fungal Species | MIC (µg/mL) | Reference |

| Schiff base derivatives | Microsporum gypseum | Superior or comparable to Ketoconazole | [11] |

| 1-(2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-4-substituted derivatives (Compound 6) | Candida albicans | 0.0625–1 | [6] |

| 1-(2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-4-substituted derivatives (Analogue 7a) | Various fungal strains | 0.0313–1 | [6] |

| Thiazolo[4,5-d] pyrimidine hybrids with (1H-1,2,4) triazole | Candida albicans, Cryptococcus neoformans | 0.0156 - 2.0 | [12] |

| Novel fluconazole-derivatives (11a, 11b, 12g) | Fluconazole-resistant species | Good activity | [12] |

| Novel antifungal triazoles (14j, 14k, 14l, 15a, 15b) | Candida glabrata | 0.125–0.5 | [12] |

| 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-[(4-substitutedphenyl)-piperazin-1-yl]-propan-2-ols (Compounds 3, 6-8, 28, 29, 32) | Candida albicans | 0.0152 | [13] |

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

The inhibition of CYP51 by 1,2,4-triazole phenol derivatives disrupts the ergosterol biosynthesis pathway in fungi.

References

- 1. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of novel triazole derivatives as inhibitors of cytochrome P450 14alpha-demethylase (CYP51) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendancy of 4-Substituted 1,2,4-Triazoles: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, stands as a cornerstone in modern medicinal and agricultural chemistry. Among its various derivatives, 4-substituted 1,2,4-triazoles have garnered significant attention due to their broad spectrum of biological activities. This technical guide delves into the discovery, history, synthesis, and therapeutic applications of these remarkable compounds, with a particular focus on their role as antimicrobial agents.

A Historical Perspective: From Obscurity to Clinical Significance

The journey of 1,2,4-triazoles began in the late 19th century, but their profound biological potential remained largely untapped for decades. It was in the mid-20th century that systematic investigations into heterocyclic compounds unveiled the diverse pharmacological activities associated with the 1,2,4-triazole scaffold. Early research highlighted their potential as anticonvulsant, anti-inflammatory, and CNS-active agents. However, the watershed moment for 4-substituted 1,2,4-triazoles arrived with the discovery of their potent antifungal properties. This led to the development of iconic drugs like fluconazole and itraconazole, which revolutionized the treatment of systemic fungal infections.[1][2]

The success in the antifungal arena spurred further exploration, revealing a wealth of other biological activities, including antibacterial, antiviral, anticancer, and herbicidal properties.[3][4] Today, 4-substituted 1,2,4-triazoles are a testament to the power of scaffold-based drug design, with numerous compounds in clinical use and many more under active investigation.

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

The primary mechanism of action for the majority of antifungal 4-substituted 1,2,4-triazoles is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[5][6] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential structural component of the fungal cell membrane, analogous to cholesterol in mammalian cells.

By binding to the heme iron atom in the active site of CYP51, these triazole compounds prevent the demethylation of lanosterol, a key step in the ergosterol synthesis cascade. The resulting depletion of ergosterol and accumulation of toxic 14α-methylated sterols disrupt the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and, ultimately, cell death. The specificity of these drugs for the fungal CYP51 over its human counterpart is a crucial factor in their therapeutic efficacy and safety profile.[5]

digraph "Ergosterol Biosynthesis Inhibition" {

graph [rankdir="LR", splines=ortho, nodesep=0.4, width=7.5, bgcolor="#F1F3F4"];

node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1", height=0.4];

edge [arrowsize=0.7, color="#202124"];

subgraph "cluster_Pathway" {

label="Ergosterol Biosynthesis Pathway";

bgcolor="#FFFFFF";

node [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Acetyl-CoA" -> "HMG-CoA" -> "Mevalonate" -> "Isopentenyl Pyrophosphate" -> "Farnesyl Pyrophosphate" -> "Squalene";

"Squalene" -> "Squalene Epoxide" -> "Lanosterol";

}

subgraph "cluster_Inhibition" {

label="Inhibition Point";

bgcolor="#FFFFFF";

node [fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Lanosterol" -> "14-Demethyllanosterol" [label="Lanosterol 14α-demethylase (CYP51)", fontsize=8, fontcolor="#202124"];

"Triazole" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

"Triazole" -> "14-Demethyllanosterol" [arrowhead=tee, label="Inhibition", fontsize=8, fontcolor="#202124"];

}

subgraph "cluster_Product" {

label="Final Product";

bgcolor="#FFFFFF";

node [fillcolor="#34A853", fontcolor="#FFFFFF"];

"14-Demethyllanosterol" -> "..." -> "Ergosterol" -> "Fungal Cell Membrane";

}

}

Caption: General synthetic workflow for 4-substituted 1,2,4-triazole-3-thiones.

Quantitative Structure-Activity Relationship (QSAR)

The biological activity of 4-substituted 1,2,4-triazoles is highly dependent on the nature of the substituent at the 4-position, as well as substitutions at other positions of the triazole ring. Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in elucidating the key structural features that govern their antimicrobial potency.

Generally, the presence of a halogen-substituted phenyl ring at the 4-position is favorable for antifungal activity. For instance, compounds with 2,4-difluorophenyl or 4-chlorophenyl moieties often exhibit potent activity against various fungal species. The steric and electronic properties of the substituents play a crucial role in the binding affinity to the target enzyme, CYP51.[7]

The following tables summarize the in vitro antimicrobial activity of a selection of 4-substituted 1,2,4-triazole derivatives against common fungal and bacterial pathogens.

Table 1: Antifungal Activity of 4-Substituted 1,2,4-Triazole Derivatives (MIC in µg/mL)

Compound ID 4-Substituent C. albicans A. niger M. gypseum Reference 4c 4-Chlorobenzylideneamino >100 >100 >100 [3] 4e 4-Nitrobenzylideneamino 25 31 - [3] 5b 4-Chlorophenyl - - <6.25 [8] 5c 2,4-Dichlorophenyl - - <6.25 [8] 5d 4-Fluorophenyl - - <6.25 [8] Fluconazole - 0.25-16 >64 - [1] Ketoconazole - - - 6.25 [8]

Table 2: Antibacterial Activity of 4-Substituted 1,2,4-Triazole Derivatives (MIC in µg/mL)

Compound ID 4-Substituent S. aureus B. subtilis E. coli Reference 4c 4-Chlorobenzylideneamino 16 20 >100 [3] 4e 4-Nitrobenzylideneamino >100 >100 25 [3] Ofloxacin Analog Ofloxacin moiety 0.25-1 0.25-1 0.25-1 [4] Ciprofloxacin - 0.5-2 0.12-0.5 0.008-0.12 [4]

Key Experimental Protocols

General Procedure for the Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiols

A mixture of a substituted benzoic acid hydrazide (0.01 mol), potassium hydroxide (0.015 mol), and carbon disulfide (0.015 mol) in absolute ethanol (50 mL) is refluxed for 8-10 hours. The reaction mixture is then cooled, and the solvent is evaporated under reduced pressure. The resulting solid potassium dithiocarbazinate is washed with dry ether. This salt is then refluxed with an excess of hydrazine hydrate (0.02 mol) for 6-8 hours. The color of the reaction mixture typically changes to green, accompanied by the evolution of hydrogen sulfide gas. The mixture is then cooled, diluted with cold water, and acidified with concentrated hydrochloric acid. The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the desired 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.[3][9][10]

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentrations (MICs) of the synthesized compounds are determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI). A stock solution of each test compound is prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions of the compounds are prepared in 96-well microtiter plates using a suitable broth medium (e.g., RPMI-1640 for fungi). A standardized inoculum of the fungal suspension is added to each well. The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours). The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth in the control wells. A standard antifungal agent (e.g., fluconazole) is used as a positive control.

```dot

digraph "Antimicrobial_Screening_Workflow" {

graph [nodesep=0.3, ranksep=0.4, width=7.5, bgcolor="#F1F3F4"];

node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1", height=0.4];

edge [arrowsize=0.7, color="#202124"];

subgraph "cluster_Preparation" {

label="Preparation";

bgcolor="#FFFFFF";

node [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Compound_Stock" [label="Prepare Compound Stock Solutions (in DMSO)"];

"Microbial_Inoculum" [label="Prepare Standardized Microbial Inoculum"];

"Media_Preparation" [label="Prepare Growth Medium"];

}

subgraph "cluster_Assay" {

label="Assay Setup";

bgcolor="#FFFFFF";

node [fillcolor="#FBBC05", fontcolor="#202124"];

"Serial_Dilution" [label="Perform Serial Dilutions of Compounds in 96-well Plate"];

"Inoculation" [label="Inoculate Wells with Microbial Suspension"];

"Controls" [label="Include Positive (Standard Drug) and Negative (No Drug) Controls"];

}

subgraph "cluster_Incubation_Reading" {

label="Incubation & Reading";

bgcolor="#FFFFFF";

node [fillcolor="#34A853", fontcolor="#FFFFFF"];

"Incubation" [label="Incubate Plates at Appropriate Temperature and Duration"];

"MIC_Determination" [label="Determine Minimum Inhibitory Concentration (MIC)"];

}

"Compound_Stock" -> "Serial_Dilution";

"Media_Preparation" -> "Serial_Dilution";

"Microbial_Inoculum" -> "Inoculation";

"Serial_Dilution" -> "Inoculation";

"Inoculation" -> "Controls";

"Controls" -> "Incubation";

"Incubation" -> "MIC_Determination";

}

References

- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. connectjournals.com [connectjournals.com]

- 4. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of lanosterol-14 alpha-demethylase (CYP51) of human and Candida albicans for inhibition by different antifungal azoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

- 8. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Istanbul University Press [iupress.istanbul.edu.tr]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Supramolecular Interactions in 4-(4H-1,2,4-triazol-4-yl)phenol Crystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the supramolecular architecture of 4-(4H-1,2,4-triazol-4-yl)phenol crystals. The arrangement of molecules in the crystalline state is dictated by a network of non-covalent interactions, which are crucial for understanding the material's physical and chemical properties, of significant interest in the field of drug development and materials science.

Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in an orthorhombic system with the space group Pbca.[1] The crystallographic data collected at 298 K are summarized in the table below.

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [1] |

| Space Group | Pbca | [1] |

| a (Å) | 10.9373(15) | [1] |

| b (Å) | 7.4539(10) | [1] |

| c (Å) | 18.530(3) | [1] |

| Z | 8 | [1] |

| Reflections Collected | 1328 | [1] |

| R1 | 0.0682 | [1] |

| wR2 | 0.1361 | [1] |

Supramolecular Interactions

The crystal packing of this compound is stabilized by a combination of hydrogen bonding and π-π stacking interactions. These interactions are fundamental in the formation of the three-dimensional network of the crystal structure.[1]

-

Hydrogen Bonding: The phenol group acts as a hydrogen bond donor, while the nitrogen atoms of the triazole ring can act as hydrogen bond acceptors. This leads to the formation of robust intermolecular hydrogen bonds, playing a significant role in the overall crystal packing.

-

π-π Stacking: The aromatic phenol and triazole rings facilitate π-π stacking interactions, further stabilizing the crystal lattice. These interactions are crucial in organizing the molecules into a well-defined three-dimensional structure.

The interplay of these supramolecular forces dictates the orientation and packing of the molecules within the crystal, influencing properties such as solubility, stability, and bioavailability, which are critical in pharmaceutical applications.

Caption: Supramolecular interactions in this compound.

Experimental Protocols

3.1. Synthesis of this compound

The synthesis of this compound is achieved through a hydrothermal method.[1] The reaction involves diformylhydrazine and p-aminophenol in dimethylformamide (DMF).[1]

Reactants:

-

Diformylhydrazine

-

p-Aminophenol

-

Dimethylformamide (DMF) as solvent

Procedure:

-

The reactants are combined in DMF.

-

The mixture is subjected to hydrothermal conditions.

-

The resulting product, this compound, is then isolated.

Caption: Workflow for the synthesis of this compound.

3.2. Single-Crystal X-ray Diffraction

The determination of the crystal structure was performed using single-crystal X-ray diffraction.[1]

General Protocol:

-

Crystal Selection: A suitable single crystal of the compound is mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. Data is collected at a specific temperature (in this case, 298 K).[1] The diffractometer rotates the crystal while irradiating it with X-rays, and the diffraction pattern is recorded by a detector.

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, often by direct methods. The structural model is then refined using full-matrix least-squares on F².[1] The quality of the final structure is assessed by the R-factors (R1 and wR2).[1]

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

References

Theoretical and Computational Studies of Triazole-Phenol Compounds: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of the theoretical and computational methodologies applied to the study of triazole-phenol compounds. These hybrid molecules have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities, including anticancer, antimicrobial, and antioxidant properties.[1] This document details the key computational techniques, such as Density Functional Theory (DFT) and molecular docking, that are instrumental in elucidating the structure-activity relationships (SAR) of these compounds. It serves as a resource for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental and computational protocols, and visual workflows to facilitate a comprehensive understanding of this promising class of molecules.

Introduction

Triazole-phenol compounds are a class of organic molecules that integrate the structural features of both a five-membered triazole ring (either 1,2,3-triazole or 1,2,4-triazole) and a phenolic moiety. This hybridization of pharmacophores is a modern strategy in drug discovery aimed at developing new lead compounds with potentially enhanced efficacy, reduced toxicity, or the ability to overcome drug resistance.[2][3] The triazole ring, with its three nitrogen atoms, is a unique structural motif known for its ability to engage in various non-covalent interactions such as hydrogen bonding and π-π stacking, making it a valuable scaffold in medicinal chemistry.[4] Phenolic compounds are well-known for their antioxidant properties, primarily due to the hydroxyl group attached to the aromatic ring.[5][6]

The convergence of these two moieties has led to the development of derivatives with a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant effects.[1][6][7] Computational chemistry plays a pivotal role in accelerating the research and development of these compounds. Theoretical methods like Density Functional Theory (DFT) and molecular docking simulations allow for the prediction of molecular properties, reactivity, and interactions with biological targets, thereby guiding synthetic efforts and providing insights into their mechanisms of action.[7][8]

Synthesis of Triazole-Phenol Compounds

The most prevalent and efficient method for synthesizing 1,4-disubstituted 1,2,3-triazole-phenol hybrids is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[2][9] This reaction is highly regioselective, proceeds in high yields, and is tolerant of a wide range of functional groups.

Generalized Experimental Protocol for CuAAC Synthesis

The synthesis involves the reaction between a terminal alkyne (often a propargylated phenolic acid) and an organic azide in the presence of a Cu(I) catalyst.[2] The Cu(I) catalyst is typically generated in situ from a Cu(II) source, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O), and a reducing agent like sodium ascorbate.[10]

Procedure:

-

The appropriate phenolic alkyne (1.0 eq.) and organic azide (1.0 eq.) are dissolved in a suitable solvent system, commonly a mixture like t-BuOH/H₂O or DMF.[2]

-

A solution of sodium ascorbate (0.1-0.2 eq.) is added to the mixture.

-

A solution of CuSO₄·5H₂O (0.01-0.05 eq.) is then added.

-

The reaction mixture is stirred at room temperature for a period ranging from a few hours to 24 hours, during which the product often precipitates.

-

The progress of the reaction is monitored using thin-layer chromatography (TLC).

-

Upon completion, the solid product is collected by filtration, washed with water and a suitable organic solvent (e.g., cold ethanol or diethyl ether), and dried to yield the desired 1,2,3-triazole-phenol compound.[2]

Microwave-assisted synthesis has also been employed, significantly reducing reaction times from hours to minutes while often improving yields.[7][11]

Computational Methodologies

Computational studies are essential for understanding the electronic structure, reactivity, and biological interactions of triazole-phenol compounds at a molecular level.

Density Functional Theory (DFT) Studies

DFT is a quantum mechanical method used to investigate the electronic structure of molecules. It is widely applied to optimize molecular geometries and calculate a range of chemical reactivity descriptors that help correlate a compound's structure with its observed activity.[7][12]

Typical Protocol:

-

Structure Optimization: The 3D structure of the triazole-phenol compound is optimized to find its lowest energy conformation. This is commonly performed using the B3LYP functional with a basis set such as 6-311G(d,p) or 6-31G(d).[7][13][14]

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).[7]

-

Property Calculation: From the optimized geometry, key quantum chemical parameters are derived:

-

E-HOMO (Highest Occupied Molecular Orbital Energy): Relates to the molecule's ability to donate electrons. Higher HOMO energy often correlates with better antioxidant activity.[5]

-

E-LUMO (Lowest Unoccupied Molecular Orbital Energy): Relates to the molecule's ability to accept electrons.

-

Energy Gap (ΔE = E-LUMO - E-HOMO): A smaller energy gap indicates higher chemical reactivity and lower kinetic stability.[7]

-

Global Hardness (η) and Softness (S): Measures of the molecule's resistance to change in its electron distribution.

-

Electronegativity (χ) and Electrophilicity (ω): Descriptors of chemical reactivity.[7]

-

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex.[11] It is crucial for predicting binding affinities and understanding the interactions that drive biological activity.

Typical Protocol:

-

Ligand Preparation: The 3D structure of the triazole-phenol compound is generated and optimized for energy.[11]

-

Receptor Preparation: The 3D crystal structure of the target protein is obtained from a database like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added.

-

Docking Simulation: Using software like AutoDock Vina or PyRx, the ligand is placed in the defined active site of the receptor.[11] The software then explores various conformations and orientations of the ligand, scoring them based on a force field.

-

Analysis: The results are analyzed to identify the pose with the lowest binding energy (most favorable interaction). This pose reveals key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site residues.[7]

Data Summary: Structure-Activity Relationships

The combination of experimental assays and computational modeling provides valuable insights into the SAR of triazole-phenol compounds.

Anticancer Activity

Triazole derivatives have been extensively studied for their anticancer potential.[1][7] Molecular docking studies have identified key protein targets, such as cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation.[7][11] A lower binding energy in docking simulations often correlates with higher cytotoxic activity observed in vitro.

| Compound ID | Target Protein | Binding Energy (kcal/mol) | Target Cell Line | IC₅₀ (µM) | Citation |

| 17 | CDK2 | -8.9 | MCF-7 | 0.31 | [7] |

| 22 | CDK2 | -9.1 | MCF-7 | 0.53 | [7] |

| 25 | CDK2 | -9.4 | Caco-2 | 4.98 | [7] |

| Doxorubicin | (Reference) | - | MCF-7 / Caco-2 | 0.46 / 5.12 | [4][7] |

Table 1: Representative binding energies and in vitro anticancer activity (IC₅₀) of selected 1,2,3-triazole derivatives.

Antimicrobial Activity

The antimicrobial efficacy of triazole-phenol compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound ID | S. aureus MIC (µg/mL) | B. subtilis MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Citation |

| Hybrid 7 | 10 | 20 | 20 | >100 | [3] |

| Compound 1e | 62.5 | - | 125 | - | [15] |

| Compound 2e | 125 | - | 250 | 62.5 | [15] |

| Amoxicillin | 31.25 | - | 62.5 | - | [15] |

| Fluconazole | - | - | - | 31.25 | [15] |

Table 2: Minimum Inhibitory Concentration (MIC) values for representative triazole compounds against various microbial strains.

Antioxidant Activity